

IUPAC name for C₁₀H₁₄BrN aromatic amine

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Compound of Interest

Compound Name: *4-Bromo-N,N-diethylaniline*

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An In-Depth Technical Guide: Structural Elucidation and Synthetic Strategy for Aromatic Amines of the Formula C₁₀H₁₄BrN: A Focus on Bromo-tert-butylaniline Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted anilines are cornerstone building blocks in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Their versatile reactivity and ability to impart specific physicochemical properties make them indispensable. This technical guide provides an in-depth analysis of aromatic amines with the molecular formula C₁₀H₁₄BrN, focusing on the prominent bromo-tert-butylaniline isomers. We will dissect the principles of IUPAC nomenclature for these polysubstituted systems, present validated synthetic protocols with mechanistic insights, and tabulate key characterization data. The document is structured to serve as a practical reference for researchers engaged in organic synthesis and medicinal chemistry, emphasizing the causality behind experimental choices and the strategic importance of these intermediates.

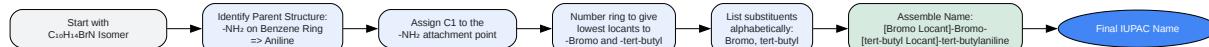
Part 1: Foundational Principles of IUPAC Nomenclature for Substituted Anilines

The systematic naming of complex aromatic compounds is governed by a hierarchical set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).^{[1][2]} For the isomers of C₁₀H₁₄BrN, the parent structure is aniline, the common name for aminobenzene, which is retained by IUPAC.^[3]

The core principles for naming these derivatives are as follows:

- Principal Functional Group: The amine (-NH_2) group is the principal characteristic group, defining the parent name as "aniline".^[3] The carbon atom to which this group is attached is designated as locant C1.
- Numbering the Ring: The benzene ring is numbered starting from C1, proceeding in the direction that assigns the lowest possible numbers to the other substituents.^[4]
- Alphabetical Order: Substituents are cited in alphabetical order in the final name, irrespective of their locant number.^[5] For the compounds in question, the substituents are "bromo" and "tert-butyl".

The following diagram illustrates the logical workflow for assigning a Preferred IUPAC Name (PIN) to a bromo-tert-butylaniline isomer.



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Caption: IUPAC Naming Workflow for Bromo-tert-butylaniline Isomers.

Part 2: Isomer-Specific Analysis

The structural diversity of $\text{C}_{10}\text{H}_{14}\text{BrN}$ arises from the positional arrangement of the bromo and tert-butyl groups on the aniline ring. This section details the nomenclature, synthesis, and properties of several key isomers.

2-Bromo-4-tert-butylaniline

This isomer is a prominent synthetic intermediate, valued for its specific substitution pattern which directs further chemical modifications.

- Nomenclature Breakdown:
 - Parent: Aniline (C1 is attached to -NH_2).

- Numbering: The ring is numbered to give the substituents the lowest possible locants: C2 for -Br and C4 for -C(CH₃)₃.
- Alphabetical Citation: "Bromo" precedes "tert-butyl".
- Final IUPAC Name: 2-bromo-4-tert-butylaniline.[\[6\]](#)

- Physicochemical & Spectroscopic Data:

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ BrN	[6]
Molecular Weight	228.13 g/mol	[6]
CAS Number	103273-01-4	[6] [7]
Appearance	Yellow liquid	[7]
¹ H-NMR (CDCl ₃ , 300 MHz)	δ 7.43 (t, 1H), 7.14 (m, 1H), 6.72 (d, 1H), 3.96 (br, 2H), 1.30 (s, 9H)	[7]

- Synthesis Protocol: Electrophilic Bromination of 4-tert-butylaniline

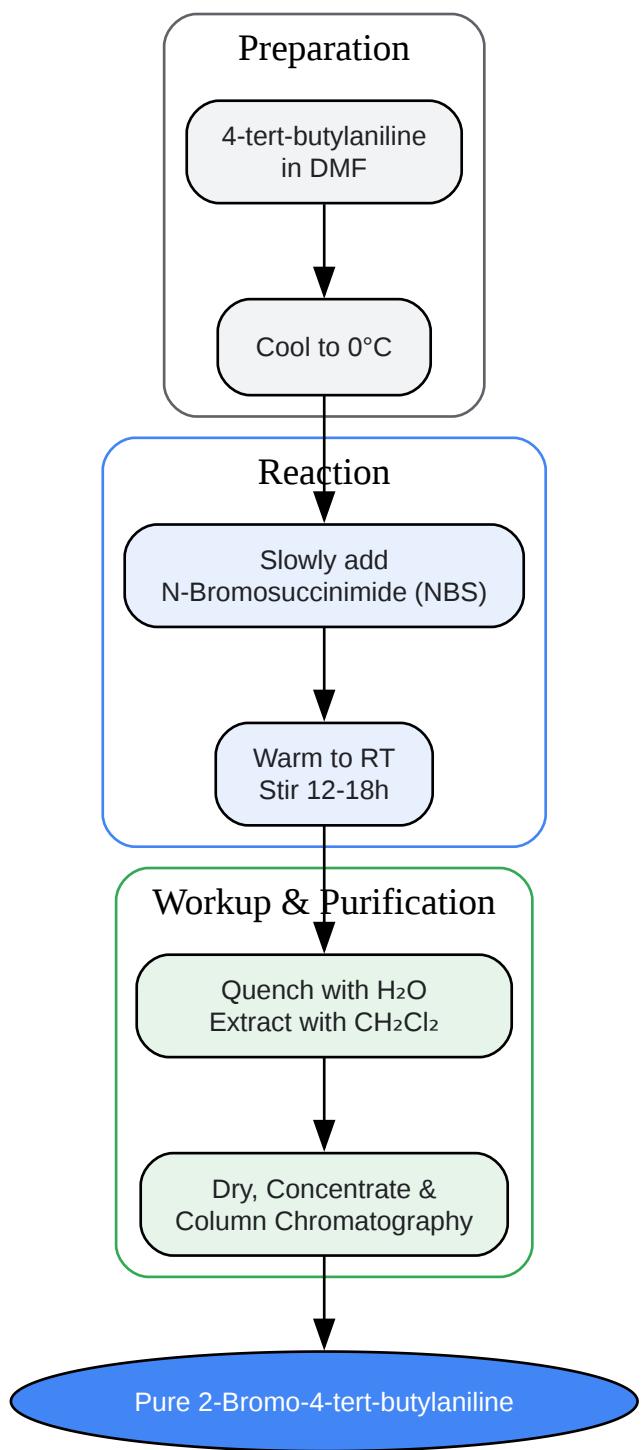
This synthesis exemplifies a classic electrophilic aromatic substitution, where the activating, ortho-para directing amine group of the starting material guides the position of the incoming electrophile.

Causality: The choice of N-bromosuccinimide (NBS) as the brominating agent is critical.[\[7\]](#) NBS provides a slow, controlled source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions that can occur with harsher reagents like liquid Br₂. The reaction is typically performed at 0°C initially to manage the exothermicity of the reaction with the highly activated aniline ring.

Step-by-Step Methodology:[\[7\]](#)

- Dissolution: Dissolve 4-tert-butylaniline (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or acetonitrile in a flask protected from light.

- Cooling: Cool the solution to 0°C using an ice bath. This step is crucial to control the reaction rate and selectivity.
- Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours to ensure the reaction goes to completion.
- Workup: Quench the reaction by pouring the mixture into water. Extract the product into an organic solvent such as dichloromethane.
- Purification: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield pure 2-bromo-4-tert-butylaniline.[\[7\]](#)



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Caption: General Workflow for the Synthesis of 2-Bromo-4-tert-butylaniline.

- Applications and Significance: 2-Bromo-4-tert-butylaniline serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[7] The introduction of a bromine

atom is a recognized strategy in drug design, as it can enhance binding affinity through halogen bonding, modulate metabolic stability, and serve as a handle for further cross-coupling reactions.[8] The tert-butyl group provides steric bulk, which can be crucial for tuning a molecule's interaction with biological targets.[9][10]

Other Key Isomers

Several other positional isomers are commercially available and relevant in synthetic research. Their properties are summarized below.

IUPAC Name	CAS Number	Key Features & Rationale
4-Bromo-2-tert-butylaniline	850012-44-1	The bulky tert-butyl group at the ortho position (C2) sterically hinders the amine, influencing its nucleophilicity and basicity.[11]
3-Bromo-4-tert-butylaniline	103275-21-4	Bromination of 4-tert-butylaniline can also yield this meta-isomer, though the ortho-isomer (2.1) is typically the major product due to electronic effects.[12]
2-Bromo-6-tert-butylaniline	73621-41-7	The two bulky groups flanking the amine at C2 and C6 provide significant steric shielding, making this a useful building block for ligands or catalysts where coordination geometry is critical.[9]
3-Bromo-5-tert-butylaniline	156264-80-1	This meta, meta-substituted pattern is less common but offers a unique electronic and steric profile for structure-activity relationship (SAR) studies.[13]

Part 3: Conclusion and Future Outlook

The bromo-tert-butylaniline scaffold represents a class of highly valuable and versatile intermediates in chemical synthesis. A precise understanding of IUPAC nomenclature is fundamental for unambiguous communication and documentation in scientific research. The isomers, particularly 2-bromo-4-tert-butylaniline, are readily accessible through well-established electrophilic substitution protocols. The strategic placement of the bromo and tert-butyl substituents provides chemists with powerful tools to modulate steric and electronic properties, which is a central tenet of modern drug design and materials science. As synthetic methodologies advance, the application of these fundamental building blocks is expected to expand further into novel therapeutic agents and functional materials.

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